molecular formula C17H27N3O4 B1375348 tert-Butyl 2-(1-(((benzyloxy)carbonyl)amino)-2-methylpropan-2-yl)hydrazinecarboxylate CAS No. 1354825-85-6

tert-Butyl 2-(1-(((benzyloxy)carbonyl)amino)-2-methylpropan-2-yl)hydrazinecarboxylate

Cat. No.: B1375348
CAS No.: 1354825-85-6
M. Wt: 337.4 g/mol
InChI Key: WKGPQOZWAHTWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 2-(1-(((benzyloxy)carbonyl)amino)-2-methylpropan-2-yl)hydrazinecarboxylate is a complex organic compound that has gained significant attention in recent years due to its potential applications in various scientific fields. This compound features a tert-butyl group, a benzyloxycarbonyl-amino moiety, and a hydrazinecarboxylate structure, making it a unique and versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1-(((benzyloxy)carbonyl)amino)-2-methylpropan-2-yl)hydrazinecarboxylate typically involves multiple steps starting from commercially available starting materials. The synthesis begins with the protection of the amino group with a benzyloxycarbonyl (Cbz) group. Following this, a reaction with tert-butyl hydrazinecarboxylate in the presence of appropriate catalysts and solvents yields the desired compound. Typical reaction conditions include moderate temperatures and controlled pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route with optimized conditions to enhance efficiency and cost-effectiveness. This may involve continuous flow reactions and the use of automated systems to monitor and control reaction parameters, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, especially at the hydrazinecarboxylate moiety, leading to the formation of corresponding oxidized derivatives.

  • Reduction: Reduction reactions can target the benzyloxycarbonyl group, potentially leading to deprotection and formation of the free amino group.

  • Substitution: The compound is susceptible to nucleophilic substitution reactions, particularly at positions where reactive groups are present.

Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as lithium aluminum hydride. Substitution reactions often require nucleophiles like amines or alcohols in the presence of base catalysts.

Major Products: Major products of these reactions include oxidized derivatives, deprotected amine forms, and substituted analogs depending on the specific reaction pathway undertaken.

Scientific Research Applications

Tert-Butyl 2-(1-(((benzyloxy)carbonyl)amino)-2-methylpropan-2-yl)hydrazinecarboxylate has been explored for various applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential role in enzyme inhibition and as a molecular probe for biological assays.

  • Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

  • Industry: Utilized in the development of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. Its benzyloxycarbonyl-amino moiety allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The hydrazinecarboxylate structure may play a role in facilitating these interactions through hydrogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

Compared to other compounds with similar structures, tert-Butyl 2-(1-(((benzyloxy)carbonyl)amino)-2-methylpropan-2-yl)hydrazinecarboxylate stands out due to its unique combination of functional groups that confer distinct reactivity and binding properties. Similar compounds include tert-butyl hydrazinecarboxylate and benzyloxycarbonyl-amino analogs, but they lack the full range of properties observed in this compound.

Properties

IUPAC Name

benzyl N-[2-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4/c1-16(2,3)24-15(22)19-20-17(4,5)12-18-14(21)23-11-13-9-7-6-8-10-13/h6-10,20H,11-12H2,1-5H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGPQOZWAHTWTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(C)(C)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.